N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a furan ring, and a pyrazine ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of multiple reactive sites, including the triazole ring and the carboxamide groups, could lead to a variety of possible reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers Sanad and Mekky (2018) utilized enaminone incorporating a dibromobenzofuran moiety for the synthesis of novel azines and azolotriazines. This process outlines the potential of similar compounds in creating new chemical structures, possibly including N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (Sanad & Mekky, 2018).
Pharmacological Potential
- Riyadh (2011) synthesized enaminones as key intermediates for substituted pyrazoles, which displayed antitumor and antimicrobial activities. This indicates the potential of this compound in pharmacological applications (Riyadh, 2011).
Antiviral Properties
- Wang et al. (2014) isolated new alkaloids from mangrove-derived actinomycete, which showed activity against the influenza A virus. This suggests that compounds with similar structures, like this compound, might have antiviral capabilities (Wang et al., 2014).
Anticonvulsant Activity
- A study by Kelley et al. (1995) on the synthesis of triazolo[4,3-a] pyrazines revealed potent anticonvulsant activity in rats. This highlights the potential use of similar compounds in developing anticonvulsant drugs (Kelley et al., 1995).
Antimicrobial Activity
- Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives that showed promising antimicrobial activity, suggesting similar uses for this compound (Patil et al., 2021).
Anti-Influenza Virus Activity
- Flefel et al. (2012) synthesized heterocyclic compounds based on furazan derivatives that showed significant anti-avian influenza virus (H5N1) activity, which could imply similar potential for this compound (Flefel et al., 2012).
Mechanism of Action
Target of Action
1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the specific compound and its targets. They have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can also vary depending on the specific compound. Many 1,2,4-triazoles are known for their high chemical stability .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles depend on their specific targets and mode of action. For example, some 1,2,4-triazoles have shown significant inhibitory activity against various cancer cell lines .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors. For example, the synthesis of 1,2,4-triazoles has been achieved using environmentally friendly procedures .
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-10-9-24-15(18(27)19-10)14(22-23-24)17(26)21-12-6-4-11(5-7-12)20-16(25)13-3-2-8-28-13/h2-9H,1H3,(H,19,27)(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKCFUFQKQUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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